molecular formula C21H22N6O B2642938 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)azetidine-3-carboxamide CAS No. 2034281-56-4

1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)azetidine-3-carboxamide

Cat. No. B2642938
CAS RN: 2034281-56-4
M. Wt: 374.448
InChI Key: OPMOMNMSRALBCS-UHFFFAOYSA-N
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Description

1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C21H22N6O and its molecular weight is 374.448. The purity is usually 95%.
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Scientific Research Applications

Anticancer and Anti-inflammatory Properties

This compound exhibits potential as an anticancer and anti-inflammatory agent. Synthesized pyrazolopyrimidines have been evaluated for cytotoxic activities against cancer cell lines such as HCT-116 and MCF-7, and for their 5-lipoxygenase inhibition activities, indicating their potential use in cancer treatment and inflammation management (Rahmouni et al., 2016).

Antiviral and Antitumor Activities

3,4,6-trisubstituted pyrazolo[3,4-d]pyrimidine ribonucleosides derived from this compound have shown significant activity against measles in vitro and moderate antitumor activity against leukemia strains such as L1210 and P388. This positions them as potential therapeutic agents in viral infections and cancer treatment (Petrie et al., 1985).

Adenosine Receptor Affinity

This compound class, specifically a mono-α-carbamoylethylthio analogue, has been found to show significant affinity for adenosine receptors, particularly antagonist activity at the A1 adenosine receptor, which is an order of magnitude greater than that of theophylline. This points towards its potential therapeutic applications in conditions mediated by adenosine receptors (Quinn et al., 1991).

SARS-CoV Protease Inhibition

Derivatives of this compound have been found to inhibit the SARS-CoV 3C-like protease, pointing to potential applications in the treatment of diseases caused by coronaviruses (El-All et al., 2016).

Fungicidal Activity

Pyrazolo[1,5-a]pyrimidine analogues of this compound have been synthesized and demonstrated high levels of fungicidal activity against Basidiomycete species, indicating their potential use in agriculture or as antifungal drugs (Huppatz, 1985).

properties

IUPAC Name

1-(6-pyrazol-1-ylpyrimidin-4-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N6O/c28-21(25-18-8-3-6-15-5-1-2-7-17(15)18)16-12-26(13-16)19-11-20(23-14-22-19)27-10-4-9-24-27/h1-2,4-5,7,9-11,14,16,18H,3,6,8,12-13H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPMOMNMSRALBCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2C1)NC(=O)C3CN(C3)C4=NC=NC(=C4)N5C=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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